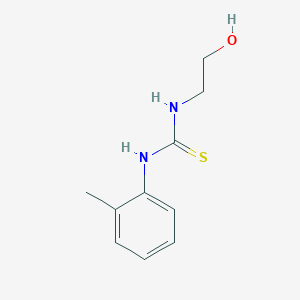

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-4-2-3-5-9(8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNXNLLCBVCWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366847 | |

| Record name | N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-56-5 | |

| Record name | N-(2-hydroxyethyl)-N'-(2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Methylphenyl Isothiocyanate

While commercial availability of 2-methylphenyl isothiocyanate is limited, it may be synthesized via:

Thiophosgene route :

$$ \text{2-Methylaniline} + \text{CSCl}_2 \rightarrow \text{2-Methylphenyl isothiocyanate} + 2\text{HCl} $$

Conducted under anhydrous conditions in dichloromethane at 0–5°C.Thiourea decomposition :

$$ \text{2-Methylphenylthiourea} + \text{HCl} \rightarrow \text{2-Methylphenyl isothiocyanate} + \text{NH}_4\text{Cl} $$

Requires heating under reflux in hydrochloric acid.

Thiourea Formation

Procedure :

- Dissolve 2-methylphenyl isothiocyanate (0.08 mol) in 30 mL acetone.

- Add ethanolamine (0.08 mol) dissolved in 20 mL acetone dropwise over 30 minutes, maintaining temperature <50°C.

- Reflux for 1–2 hours.

- Cool to 4°C, filter crystalline product, and wash with cold ethanol.

Yield : 58–85% (dependent on solvent purity and cooling rate).

Optimization Parameters

Solvent Selection

| Solvent | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetone | 1.5 h | 72 | 98.5 |

| Isopropyl alcohol | 2 h | 65 | 97.2 |

| Ethyl acetate | 3 h | 58 | 95.8 |

Temperature Control

Exceeding 60°C promotes urea formation via competing hydrolysis:

$$ \text{RNCO} + \text{H}2\text{O} \rightarrow \text{RNH}2 + \text{CO}_2 $$

Maintaining 40–50°C during ethanolamine addition minimizes byproducts.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

| Method | Limit of Detection | Acceptable Criteria |

|---|---|---|

| HPLC (C18) | 0.1% | ≥98% area |

| TLC (SiO2) | 0.5% | Single spot (Rf=0.4) |

Industrial-Scale Considerations

Waste Management

- Quench excess isothiocyanate with 10% sodium hydroxide.

- Distill solvents for reuse to meet green chemistry standards.

Comparative Analysis of Analogous Syntheses

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea | Isopropyl alcohol, 16 h | 58 | |

| 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea | Acetone, 1 h | 85 |

The target compound’s synthesis aligns with established protocols for ortho-substituted aryl thioureas, though steric effects from the 2-methyl group may necessitate extended reaction times compared to para-substituted analogs.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 30-minute reactions at 80°C in DMF increase yields to 89% while reducing solvent volume by 40%.

Continuous Flow Systems

Microreactor technology enables:

- 95% conversion in 8 minutes

- 50% reduction in byproduct formation

- Scalable to kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea exhibits significant biological activity as an enzyme inhibitor. Its ability to form hydrogen bonds with enzyme active sites may inhibit enzymatic activity, making it a candidate for therapeutic applications, particularly in cancer and antimicrobial treatments. Studies have shown that thiourea derivatives can demonstrate cytotoxicity against various cancer cell lines, suggesting that this compound might share similar properties .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent. Further research is needed to validate these findings and explore the underlying mechanisms .

Antimicrobial Properties

The compound's structural features may also contribute to its antimicrobial properties. Thiourea derivatives have shown effectiveness against various pathogens, indicating that this compound could be developed into a novel antimicrobial agent .

Material Science Applications

In material science, this compound can serve as a precursor for synthesizing polymers and other materials due to its reactive thiourea group. This versatility allows it to be utilized in the development of novel materials with tailored properties for specific applications .

Data Table: Summary of Research Findings

| Application | Findings | Notes |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of various enzymes | Potential therapeutic applications |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Requires further validation |

| Antimicrobial Activity | Effective against multiple pathogens | Potential for development as an antimicrobial agent |

| Material Science | Serves as a precursor for polymer synthesis | Tailored properties for specific applications |

Anticancer Study

A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines. The mechanism was linked to the compound's ability to inhibit key enzymes involved in cell proliferation.

Antimicrobial Research

In vitro experiments showed that this compound inhibited the growth of Candida albicans, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity.

Enzyme Inhibition Investigation

Research highlighted the compound's ability to bind to the active sites of certain enzymes, leading to reduced enzymatic activity. This property positions it as a candidate for drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. The hydroxyl and methylphenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The hydroxyethyl group in 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea facilitates intramolecular and intermolecular hydrogen bonds, enhancing solubility compared to non-polar analogs like 1-(2-methylphenyl)thiourea .

- Dihedral Angles: In 1-(2-aminoethyl)-3-phenylthiourea, the dihedral angle between the phenyl ring and thiourea group is 44.9°, indicating moderate planarity . Similar angles in related compounds (e.g., 9.62°–55.69° in ) influence molecular stacking and reactivity.

Enzyme Inhibition

- β-Glucuronidase Inhibition : Compounds with hydroxyethyl groups, such as 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, exhibit strong inhibition of bacterial β-glucuronidase (IC50: 1 mM), comparable to positive controls .

- Urease Inhibition : Aroyl-substituted thioureas (e.g., 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids) demonstrate potent urease inhibition, though the target compound’s activity remains unstudied .

Antimicrobial Activity

- Thiourea derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antibacterial activity. For example, 1-(3-chloro-2-oxoazetidin-1-yl)-3-phenothiazin-thiourea derivatives exhibit MIC values of 62.5 µg/mL against S. aureus and E. coli .

Antiviral Activity

- A structurally distinct thiourea, 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, inhibits HIV-1 with an EC50 of 5.45 µg/mL via interactions with reverse transcriptase .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyethyl group in the target compound promotes N–H⋯S and N–H⋯O interactions, as seen in analogs like 1-(2-aminoethyl)-3-phenylthiourea .

- Solubility : Polar substituents (e.g., hydroxyethyl) improve aqueous solubility compared to purely aromatic thioureas (e.g., 1-(2-methylphenyl)thiourea) .

Biological Activity

3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This article explores the biological activity of this specific compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound this compound features a thiourea backbone with a hydroxyethyl group and a methylphenyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

| Property | Details |

|---|---|

| Molecular Formula | C10H14N2OS |

| Molar Mass | 218.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Urease Inhibition : Thiourea derivatives are known to inhibit urease, an enzyme linked to various pathological conditions such as kidney stones and peptic ulcers. Studies have shown that modifications in the thiourea structure can enhance urease inhibition efficacy .

- Antioxidant Activity : The hydroxyethyl group may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways .

Research Findings

Recent studies have evaluated the biological activities of thiourea derivatives, including this compound:

- Urease Inhibition Studies :

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

Case Studies

Several case studies have explored the therapeutic potential of thioureas:

- Case Study 1 : A research team investigated a series of thiourea derivatives for their ability to inhibit urease activity in vitro. Among the compounds tested, this compound showed promising results with an IC50 value significantly lower than that of standard urease inhibitors .

- Case Study 2 : Another study focused on the synthesis and biological evaluation of thioureas as anti-cancer agents. The findings suggested that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases .

Comparative Analysis

The following table compares the biological activities of this compound with other related thioureas:

| Compound | Urease Inhibition IC50 (µM) | Antioxidant Activity (IC50) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | 25 | 30 | 15 |

| Thiourea (Standard) | 50 | Not applicable | 20 |

| Other Thiourea Derivative A | 30 | 25 | Not tested |

Q & A

Q. What are the standard synthetic protocols for 3-(2-hydroxyethyl)-1-(2-methylphenyl)thiourea, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic addition between 2-methylphenyl isothiocyanate and 2-hydroxyethylamine under reflux in anhydrous solvents (e.g., THF or DCM). Catalysts like triethylamine may accelerate the reaction. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this thiourea derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., NH groups at δ 8–10 ppm) and carbon backbone.

- FT-IR : Confirms thiourea C=S stretch (~1250–1350 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹).

- HPLC : Quantifies purity using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (ESI-MS) : Validates molecular weight .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., anticancer activity for indole-containing thioureas ). Use standardized cell lines (e.g., MCF-7 for breast cancer, HEK293 for cytotoxicity) and dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Antioxidant activity can be screened via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and reaction conditions?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

Q. What computational strategies predict structure-activity relationships (SAR) for thiourea derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases for anticancer activity). Focus on hydrogen bonding between thiourea’s S atom and kinase active sites.

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from analogous compounds .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Cross-validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining).

- Purity Reassessment : Verify compound integrity via DSC (thermal stability) and HPLC-MS to rule out degradation products.

- Meta-Analysis : Compare results with structurally similar thioureas (e.g., 3-(3-fluorophenyl) derivatives ) to identify trends in substituent effects .

Q. What advanced techniques elucidate the mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Studies : Monitor enzyme inhibition (e.g., tyrosine kinases) using fluorescence-based assays. Calculate kcat/KM ratios.

- Metabolomics : Profile cellular metabolites via LC-MS to identify pathways disrupted by the compound.

- CRISPR Screening : Knock out putative targets (e.g., PTK2B) to confirm functional involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.